

Spectroscopic properties and characterization of Cyclooctyne-O-NHS ester.

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Compound of Interest

Compound Name: Cyclooctyne-O-NHS ester

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Spectroscopic and Characterization Guide for Cyclooctyne-O-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctyne-O-NHS ester (CAS: 1425803-45-7) is a bifunctional crosslinking reagent pivotal in the fields of bioconjugation, proteomics, and therapeutic development, particularly in the construction of Antibody-Drug Conjugates (ADCs).[1] Its structure incorporates two key reactive moieties: an N-hydroxysuccinimide (NHS) ester and a cyclooctyne.

The NHS ester facilitates covalent bond formation with primary amines, such as the lysine residues on proteins and antibodies, creating a stable amide linkage. The cyclooctyne group enables highly efficient and bioorthogonal copper-free "click chemistry" reactions, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-modified molecules.[2] This dual reactivity allows for the precise and modular assembly of complex biomolecular structures.

This technical guide provides an in-depth overview of the spectroscopic properties of **Cyclooctyne-O-NHS ester**, presenting key characterization data in a structured format and outlining detailed experimental protocols for its analysis.

Physicochemical Properties

The fundamental properties of **Cyclooctyne-O-NHS ester** are summarized below. Proper storage is critical; the compound should be stored at -20°C under a nitrogen atmosphere to prevent hydrolysis of the NHS ester.^{[1][2]}

Property	Value	Reference
CAS Number	1425803-45-7	[1]
Molecular Formula	C ₁₄ H ₁₇ NO ₅	[1]
Molecular Weight	279.29 g/mol	[1]
Appearance	White to off-white solid	[2]
Purity	≥95% - ≥98%	[3][4]
Solubility	Soluble in DMSO (≥100 mg/mL)	[1]
Storage	-20°C, stored under nitrogen	[1][2]

Spectroscopic Characterization

Spectroscopic analysis is essential to confirm the identity, purity, and integrity of **Cyclooctyne-O-NHS ester** before its use in conjugation reactions.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of the molecule. High-resolution mass spectrometry (HRMS) is recommended for unambiguous formula determination.

Ion Type	Calculated m/z	Notes
[M+H] ⁺	280.1180	Protonated molecule, commonly observed in ESI-MS.
[M+Na] ⁺	302.0999	Sodium adduct, also common in ESI-MS.

In electron ionization (EI) MS, fragmentation is expected. Key fragmentation patterns for esters include the loss of the alkoxy group (-OR) and cleavage alpha to the carbonyl group.[5][6] The cyclooctyne ring may undergo characteristic fragmentation through cleavage and hydrogen rearrangements.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information by probing the chemical environment of each proton (^1H NMR) and carbon (^{13}C NMR) atom. The following table lists the expected chemical shifts for **Cyclooctyne-O-NHS ester**, typically recorded in a solvent like DMSO- d_6 or CDCl_3 .

Functional Group	¹ H Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)	Notes
NHS Ester Protons	~2.84	~25.6	A characteristic singlet for the four equivalent protons of the succinimide ring.[8]
NHS Ester Carbonyls	-	~170.1	Carbonyl carbons of the succinimide ring.
Ester Carbonyl	-	~168.0	Carbonyl carbon of the acetate ester linkage.
-O-CH ₂ -C=O	~4.2 - 4.4	~65-70	Methylene protons adjacent to the ester oxygen and carbonyl group.
Cyclooctyne Ring	~1.5 - 2.5 (m), ~4.0-4.5 (m, 1H)	~20-40 (CH ₂), ~70-80 (CH), ~95-105 (C≡C)	Complex multiplets for the aliphatic protons. The propargylic proton (-O-CH-) is shifted downfield. The strained alkyne carbons are characteristic.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Functional Group	Wavenumber (cm ⁻¹)	Intensity / Shape	Notes
C-H Stretch (Alkane)	2840 - 3000	Medium	Aliphatic C-H bonds of the cyclooctyne ring. [9]
C≡C Stretch (Alkyne)	2100 - 2260	Weak, Sharp	Characteristic for the strained triple bond. This peak can be weak due to low symmetry.[9][10]
C=O Stretch (NHS Ester)	~1780 & ~1740	Strong, Sharp	Two distinct peaks are characteristic of the symmetric and asymmetric stretching of the succinimidyl ester carbonyls.[8]
C=O Stretch (Ester)	~1730 - 1750	Strong, Sharp	Carbonyl of the acetate linker. This may overlap with the NHS ester peaks.[11]
C-O Stretch	1000 - 1300	Strong	Stretching vibrations from the ester and ether linkages.
N-O Stretch (NHS)	~1640 - 1660	Medium	Characteristic vibration associated with the NHS moiety. [8][11]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly useful for quantifying the concentration of the NHS ester and monitoring its hydrolysis or reaction with amines.

Chromophore	λ_{max} (nm)	Molar Extinction (ϵ)	Notes
N-Hydroxysuccinimide	~260	~8,600 M ⁻¹ cm ⁻¹ (for released NHS)	The NHS group itself has a strong absorbance at 260 nm under basic conditions upon its release, which forms the basis of a reactivity assay. [12]
Carbonyl ($n \rightarrow \pi$)	~270 - 300	Weak	The C=O groups exhibit a weak $n \rightarrow \pi$ transition.

Experimental Protocols & Workflows

General Sample Preparation & Handling

- Handling: Allow the vial of **Cyclooctyne-O-NHS ester** to warm to room temperature before opening to prevent moisture condensation, which can cause hydrolysis.
- Storage of Stock Solutions: The compound is highly soluble in dimethyl sulfoxide (DMSO).[\[1\]](#) Prepare stock solutions in anhydrous DMSO. For long-term storage, aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.[\[2\]](#)
- Reaction Buffers: For conjugation to proteins, use amine-free buffers (e.g., PBS, HEPES, MES) at a pH of 7.2-8.5. Avoid buffers containing primary amines like Tris or glycine.

General Protocol for Spectroscopic Analysis

- NMR Spectroscopy: Dissolve ~5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C spectra on a spectrometer (≥400 MHz recommended).
- Mass Spectrometry: Prepare a dilute solution (e.g., 10-100 μM) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid for positive-ion ESI-MS.

- FTIR Spectroscopy: Acquire a spectrum of the neat solid compound using an ATR-FTIR (Attenuated Total Reflectance) spectrometer.

Protocol: UV-Vis Assay for NHS Ester Activity

This protocol determines if the NHS ester is active or has been hydrolyzed by measuring the release of NHS in a basic solution.

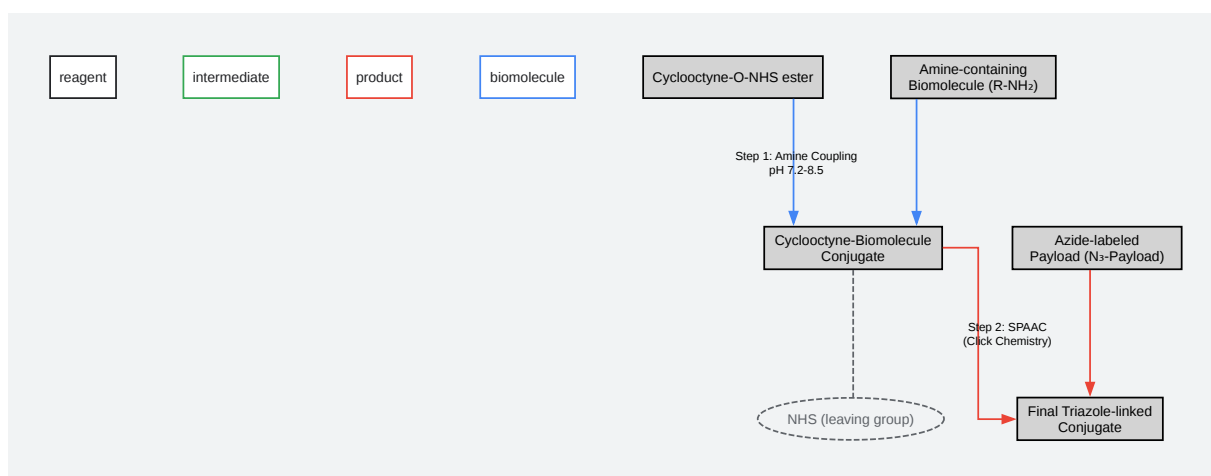
- Preparation: Prepare a ~1-2 mg/mL solution of **Cyclooctyne-O-NHS ester** in an amine-free buffer (e.g., 20 mM sodium phosphate, pH 7.0). Prepare a "control" cuvette with buffer only.
- Initial Reading: Zero the spectrophotometer at 260 nm using the control cuvette. Measure the absorbance of the NHS-ester solution (Abs_{initial}).
- Hydrolysis: To 1 mL of the NHS-ester solution, add 50 μ L of 1N NaOH. Vortex for 30 seconds to rapidly hydrolyze the ester.
- Final Reading: Within one minute, measure the absorbance of the base-hydrolyzed solution at 260 nm (Abs_{final}).
- Interpretation: If the reagent is active, Abs_{final} will be significantly greater than Abs_{initial}, indicating the release of the NHS chromophore.^[12] If the absorbance does not increase, the reagent is likely already hydrolyzed.

Application Workflow and Reaction Mechanism

Cyclooctyne-O-NHS ester is used in a two-step conjugation process. First, the NHS ester reacts with an amine. Second, the cyclooctyne reacts with an azide.

Reaction Mechanism

The diagram below illustrates the sequential reactions. The first is the acylation of a primary amine. The second is the strain-promoted alkyne-azide cycloaddition (SPAAC).

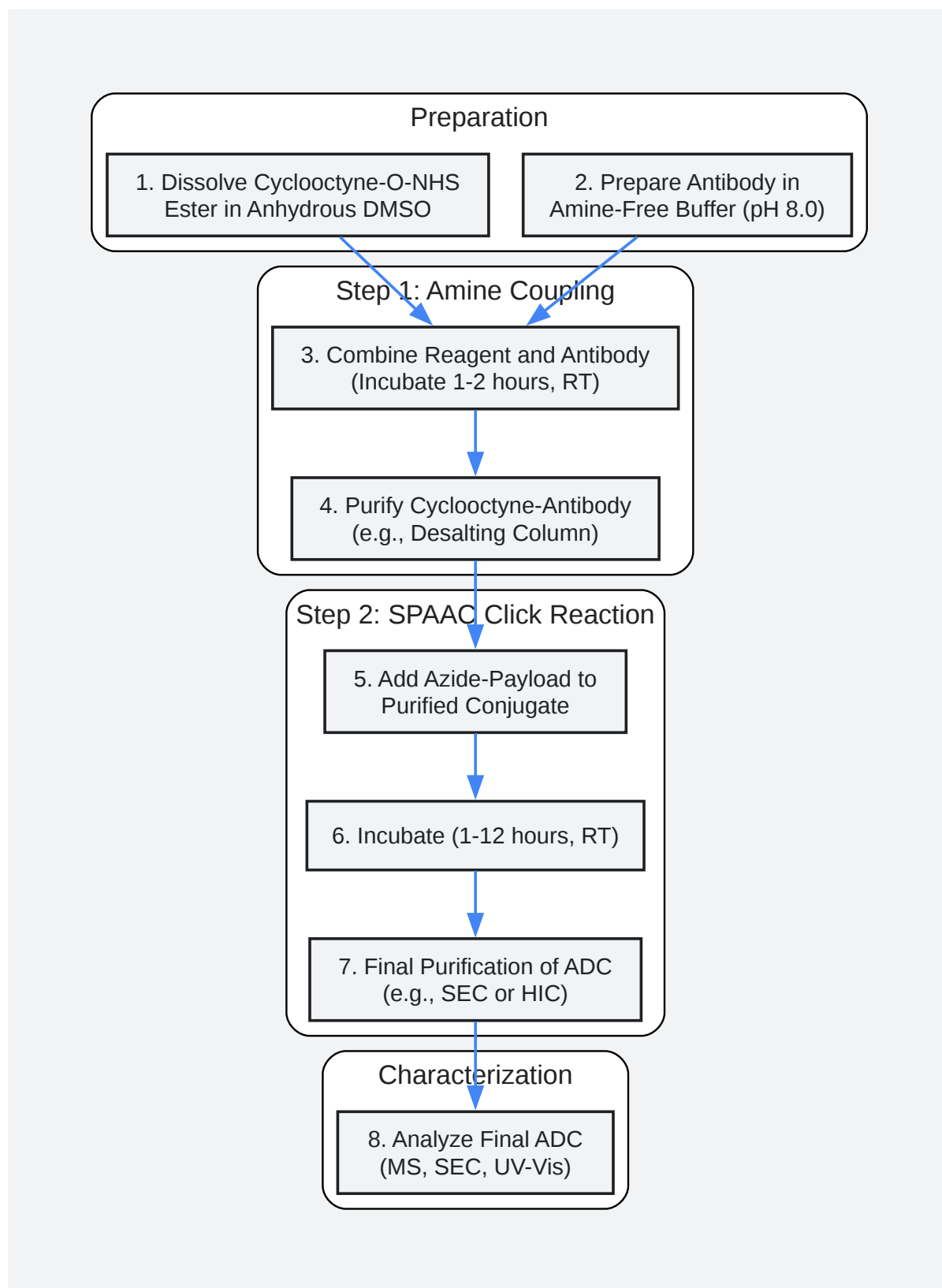


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Figure 1. Two-step bioconjugation reaction mechanism.

General Experimental Workflow for ADC Synthesis

The following diagram outlines a typical workflow for creating an antibody-drug conjugate (ADC) using **Cyclooctyne-O-NHS ester**.



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Figure 2. General workflow for Antibody-Drug Conjugate (ADC) synthesis.

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